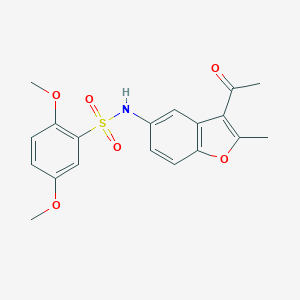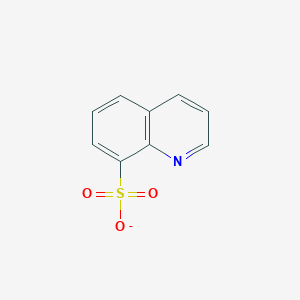
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-2,5-dimethoxy-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-2,5-dimethoxy-benzenesulfonamide, commonly known as AMB-FUBINACA, is a synthetic cannabinoid that was first identified in 2014. It belongs to the benzofuran class of synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant.
Mécanisme D'action
AMB-FUBINACA acts on the CB1 and CB2 receptors in a similar manner to natural cannabinoids. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of AMB-FUBINACA.
Biochemical and Physiological Effects:
AMB-FUBINACA has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause hallucinations, paranoia, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
AMB-FUBINACA has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it an ideal compound for studying the effects of synthetic cannabinoids on the human body. However, its psychoactive effects may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on AMB-FUBINACA. One area of interest is the development of new synthetic cannabinoids that are more selective in their binding to the CB1 and CB2 receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, particularly in relation to addiction and mental health. Additionally, research is needed to better understand the pharmacokinetics and metabolism of AMB-FUBINACA in the human body.
Méthodes De Synthèse
The synthesis of AMB-FUBINACA involves the reaction of 5-fluoro-ADB with 2-methylbenzofuran-3-carboxaldehyde in the presence of a base. The product is then treated with sulfamic acid to yield the final product, AMB-FUBINACA.
Applications De Recherche Scientifique
AMB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Propriétés
Formule moléculaire |
C19H19NO6S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H19NO6S/c1-11(21)19-12(2)26-16-7-5-13(9-15(16)19)20-27(22,23)18-10-14(24-3)6-8-17(18)25-4/h5-10,20H,1-4H3 |
Clé InChI |
YOHIIUPOQRBNOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
